1-Oxacephalothin

Description

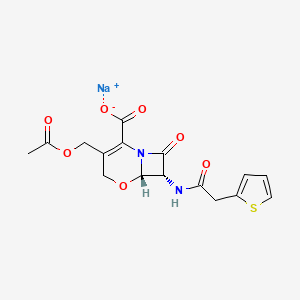

1-Oxacephalothin is a β-lactam antibiotic belonging to the oxacephem class, characterized by the substitution of the sulfur atom in the cephem nucleus with an oxygen atom. Its IUPAC name is sodium(6s,7r)-3-[(acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate . Structurally, it features a bicyclic core (5-oxa-1-azabicyclo[4.2.0]oct-2-ene) with a thiophene-acetyl side chain at position 7 and an acetoxymethyl group at position 2. The oxygen substitution in the dihydrothiazine ring enhances its stability against β-lactamase enzymes compared to traditional cephalosporins .

Synthesis:

1-Oxacephalothin is synthesized via alkylation of the thioformamide precursor (138), followed by cyclization, reduction, epimerization, and acylation steps. Bromination and hydrolysis yield intermediate lactones (147; e), which are further processed to form the final compound (Scheme 2 in ).

Properties

CAS No. |

54214-84-5 |

|---|---|

Molecular Formula |

C16H15N2NaO7S |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

sodium;(6S,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H16N2O7S.Na/c1-8(19)24-6-9-7-25-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-26-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/q;+1/p-1/t12-,15-;/m0./s1 |

InChI Key |

HFRWOYCQAMMPAP-NXCSSKFKSA-M |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)OC1)C(=O)[O-].[Na+] |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@H]([C@H](C2=O)NC(=O)CC3=CC=CS3)OC1)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)OC1)C(=O)[O-].[Na+] |

Synonyms |

1-oxacephalothin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

1-Oxacephalothin is compared to cephalosporins (e.g., cephalothin) and other oxacephems (e.g., moxalactam). Key distinctions include:

Key Findings from Research

Enhanced Stability : The oxygen atom in 1-Oxacephalothin’s dihydrothiazine ring decreases susceptibility to enzymatic hydrolysis by β-lactamases, improving efficacy against resistant strains compared to cephalothin .

Side Chain Influence : The thiophen-2-ylacetyl group at position 7 enhances binding to penicillin-binding proteins (PBPs) in Gram-negative bacteria, broadening its spectrum .

Limitations and Challenges

- Synthesis Complexity : The multi-step synthesis of 1-Oxacephalothin (e.g., bromination, hydrolysis) increases production costs compared to simpler cephalosporins .

- Toxicity Data Gaps : Evidence lacks detailed toxicological profiles, necessitating further studies to assess nephrotoxicity or hematologic effects, common in oxacephems.

Critical Analysis of Evidence

The provided sources highlight structural and synthetic aspects but lack clinical or pharmacological data. For instance:

- and detail synthesis and nomenclature but omit MIC (Minimum Inhibitory Concentration) values or in vivo efficacy .

- Regulatory guidelines () emphasize the need for rigorous characterization, which aligns with the IUPAC naming and spectroscopic data standards in –5, 9 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.